(3,5-Dimethoxyphenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone
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Overview
Description
(3,5-Dimethoxyphenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenyl ring substituted with two methoxy groups at positions 3 and 5, a piperazine ring, and a nitrobenzyl group. Its unique structure makes it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxyphenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the phenyl and piperazine components. The phenyl component can be synthesized by introducing methoxy groups to a benzene ring through electrophilic aromatic substitution. The piperazine component is then attached to the phenyl ring via a nucleophilic substitution reaction. Finally, the nitrobenzyl group is introduced through a nucleophilic aromatic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxyphenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(3,5-Dimethoxyphenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,5-Dimethoxyphenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar structural features.
(NH4)2S: A compound with similar sulfur content and bonding patterns.
Uniqueness
(3,5-Dimethoxyphenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone is unique due to its combination of methoxy, nitro, and piperazine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N3O5 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23N3O5/c1-27-17-11-16(12-18(13-17)28-2)20(24)22-9-7-21(8-10-22)14-15-5-3-4-6-19(15)23(25)26/h3-6,11-13H,7-10,14H2,1-2H3 |
InChI Key |
NFIHKYGUEIOZND-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-])OC |
Origin of Product |
United States |
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